molecular formula C12H22O3 B3429018 (-)-Menthyloxyacetic acid CAS No. 71420-37-6

(-)-Menthyloxyacetic acid

Cat. No.: B3429018
CAS No.: 71420-37-6
M. Wt: 214.30 g/mol
InChI Key: CILPHQCEVYJUDN-UHFFFAOYSA-N
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Description

(-)-Menthyloxyacetic acid is an organic compound derived from menthol, a naturally occurring substance found in peppermint and other mint oils

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Menthyloxyacetic acid typically involves the esterification of menthol with chloroacetic acid, followed by hydrolysis. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the continuous flow synthesis, which allows for better control over reaction parameters and higher yields. This method also reduces the risk of side reactions and improves the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(-)-Menthyloxyacetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the conversion of this compound to its corresponding ketone or aldehyde derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of menthyloxyethanol.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Sulfuric acid, hydrochloric acid

Major Products Formed

The major products formed from these reactions include menthyloxyethanol, menthyloxyacetone, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(-)-Menthyloxyacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also used in the development of new pharmaceuticals.

    Medicine: this compound is investigated for its potential therapeutic effects, particularly in the treatment of conditions such as pain and inflammation.

    Industry: It is used in the production of various consumer products, including cosmetics and personal care items, due to its pleasant minty aroma and potential skin-soothing properties.

Mechanism of Action

The mechanism of action of (-)-Menthyloxyacetic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase. Additionally, its antimicrobial activity may result from the disruption of microbial cell membranes.

Comparison with Similar Compounds

(-)-Menthyloxyacetic acid can be compared with other similar compounds, such as:

    Menthol: The parent compound from which this compound is derived. Menthol is widely used for its cooling and soothing properties.

    Menthyloxyethanol: A reduction product of this compound, known for its potential use in various chemical syntheses.

    Menthyloxyacetone: An oxidation product of this compound, used in the synthesis of other organic compounds.

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-8(2)10-5-4-9(3)6-11(10)15-7-12(13)14/h8-11H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILPHQCEVYJUDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OCC(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871388
Record name {[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}acetic acid
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Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71420-37-6, 40248-63-3
Record name 2-[[5-Methyl-2-(1-methylethyl)cyclohexyl]oxy]acetic acid
Source CAS Common Chemistry
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Record name L-p-Menth-3-yloxyacetic acid
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Record name ((5-Methyl-2-(1-methylethyl)cyclohexyl)oxy)acetic acid
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Record name 71420-37-6
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Record name {[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [[5-methyl-2-(1-methylethyl)cyclohexyl]oxy]acetic acid
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Record name L-p-menth-3-yloxyacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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